N-(4-Methylphenyl)-4-nitrobenzamide
Overview
Description
N-(4-Methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Reduction: 4-Amino-N-(4-methylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-Nitro-N-(4-carboxyphenyl)benzamide.
Scientific Research Applications
N-(4-Methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies investigating the interaction of nitrobenzamide derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
N-(4-Methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(4-Methylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
N-(4-Methylphenyl)-4-nitrobenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and material science. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The conditions are usually mild, allowing for high yields and purity of the final product. In industrial settings, continuous flow microreactor systems are employed to enhance safety and efficiency during production.
Medicinal Applications
This compound has been investigated for its potential as an antimicrobial and anticancer agent. Its biological activity is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components. This interaction may lead to inhibition of specific enzymes or receptors, modulating various biochemical pathways involved in disease processes .
Table 1: Biological Activities of this compound
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular function.
- Reactive Intermediate Formation : Upon reduction, the nitro group forms reactive intermediates that can bind to DNA, causing nuclear damage and cell death.
- Signal Transduction Modulation : It may interfere with signaling pathways by modulating receptor activity .
Anticancer Studies
In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cells. The primary mechanism involved the inhibition of cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis .
Antimicrobial Activity
Research has shown that nitro-containing compounds like this compound can be effective against bacterial infections. The compound's mechanism involves reduction to toxic intermediates that damage bacterial DNA, leading to cell death. This property is crucial for developing new antimicrobial agents .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGPXDZCZMNNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343727 | |
Record name | N-(4-Methylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6917-08-4 | |
Record name | N-(4-Methylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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